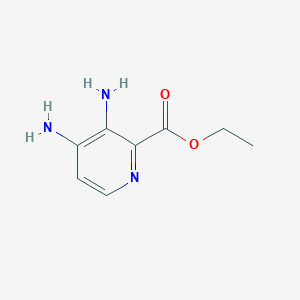
1-Aminonaphthalene-2-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aminonaftileno-2-acetonitrilo es un compuesto orgánico que pertenece a la familia de los derivados del naftaleno. Se caracteriza por la presencia de un grupo amino en la primera posición y un grupo acetonitrilo en la segunda posición del anillo de naftaleno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: 1-Aminonaftileno-2-acetonitrilo se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de 2-(1-ariletenil)benzonitrilos con 2-litioacetonitrilo, lo que da como resultado la formación de 1-amino-4-aril-3,4-dihidronaftileno-2-carbonitrilos . Otro método incluye la reacción en tándem de 2-alquinilbenzonitrilos con un reactivo de Reformatsky, que produce eficientemente 1-aminonaftileno-2-carboxilatos .
Métodos de Producción Industrial: La producción industrial de 1-aminonaftileno-2-acetonitrilo generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Los detalles específicos de los métodos industriales a menudo son propietarios, pero generalmente siguen principios similares a la síntesis a escala de laboratorio, con ajustes para la escalabilidad y la rentabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones: 1-Aminonaftileno-2-acetonitrilo se somete a diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar naftoquinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de amina.
Sustitución: Puede participar en reacciones de sustitución, donde los grupos amino o acetonitrilo son reemplazados por otros grupos funcionales.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan típicamente agentes reductores como hidruro de aluminio y litio (LiAlH4) o gas hidrógeno en presencia de un catalizador.
Sustitución: Se pueden utilizar varios electrófilos y nucleófilos en condiciones apropiadas para lograr reacciones de sustitución.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir naftoquinonas, mientras que la reducción puede producir diferentes derivados de amina.
Aplicaciones Científicas De Investigación
1-Aminonaftileno-2-acetonitrilo tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Los derivados del compuesto se estudian por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción de 1-aminonaftileno-2-acetonitrilo involucra su interacción con varios objetivos y vías moleculares. El grupo amino puede participar en enlaces de hidrógeno y otras interacciones, influyendo en la reactividad y la actividad biológica del compuesto. Las vías y objetivos específicos dependen del contexto de su aplicación, como su papel en la síntesis orgánica o sus efectos biológicos.
Comparación Con Compuestos Similares
1-Aminonaftileno-2-acetonitrilo se puede comparar con otros derivados del naftaleno, como:
1-Aminonaftileno: Carece del grupo acetonitrilo, lo que lleva a una reactividad y aplicaciones diferentes.
2-Aminonaftileno: El grupo amino está posicionado de manera diferente, lo que afecta su comportamiento químico.
1-Naftilamina: Estructura similar pero sin el grupo acetonitrilo, utilizado en diferentes aplicaciones industriales
Propiedades
Fórmula molecular |
C12H10N2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2-(1-aminonaphthalen-2-yl)acetonitrile |
InChI |
InChI=1S/C12H10N2/c13-8-7-10-6-5-9-3-1-2-4-11(9)12(10)14/h1-6H,7,14H2 |
Clave InChI |
JKORIPZVUJXMCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[(chlorodimethylsilyl)methyl]-N-methyl-](/img/structure/B11908976.png)

![Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B11908980.png)








![5-Hydroxybenzo[b]thiophene 1,1-dioxide](/img/structure/B11909049.png)
![(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11909050.png)
![4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11909063.png)
